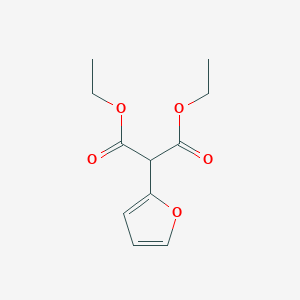

2-Furylmalonic acid diethyl ester

Description

2-Furylmalonic acid diethyl ester is a derivative of malonic acid where the central methylene carbon is substituted with a 2-furyl group (a five-membered aromatic ring containing one oxygen atom). Its structure comprises two ethyl ester groups and a 2-furyl substituent, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C11H14O5 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

diethyl 2-(furan-2-yl)propanedioate |

InChI |

InChI=1S/C11H14O5/c1-3-14-10(12)9(11(13)15-4-2)8-6-5-7-16-8/h5-7,9H,3-4H2,1-2H3 |

InChI Key |

VAIRORLZRUVNMT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CO1)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula : Likely $ \text{C}{11}\text{H}{14}\text{O}_5 $ (based on substitution patterns of similar esters).

- Functional Groups : Two ethoxycarbonyl groups and a 2-furyl moiety.

- Applications: Potential use in heterocyclic synthesis, pharmaceuticals, and catalysis due to the electron-rich furan ring, which can participate in cycloaddition reactions or serve as a directing group .

Structural Analogues and Their Properties

Below is a comparative analysis of 2-furylmalonic acid diethyl ester with other diethyl malonate derivatives, focusing on substituent effects, physical properties, and applications.

Table 1: Structural and Physical Properties

*Estimated based on analogous structures.

(a) Electronic Effects of Substituents

- 2-Furyl Group : The furan ring is electron-rich, enhancing reactivity in electrophilic substitutions and Diels-Alder reactions. This contrasts with electron-withdrawing groups like fluorine (Diethyl 2-fluoromalonate), which stabilize intermediates in nucleophilic aromatic substitutions .

- Aromatic vs. Aliphatic Substituents : Phenyl and benzyl groups (Diethyl phenylmalonate , Diethyl benzylmalonate ) increase hydrophobicity and steric bulk, affecting solubility and reaction rates in cross-coupling reactions.

(b) Functionalization Pathways

- Fluorinated Derivatives : Diethyl 2-fluoromalonate is a key precursor for fluorooxindoles and 2-fluoro-2-arylacetic acids via decarboxylation and reductive cyclization .

- Allyl-Substituted Esters : Diethyl diallylmalonate undergoes radical polymerization or thiol-ene reactions due to its unsaturated allyl groups .

- Amino-Protected Derivatives: Diethyl 2-phthalimidomalonate () is used in amino acid synthesis, where the phthalimido group acts as a protecting group.

(c) Hydrolysis and Stability

- Hydrolysis rates vary significantly with substituents. For example, 2-(perfluorophenyl)malonic acid diethyl ester hydrolyzes faster than non-fluorinated analogues due to the electron-withdrawing effect of fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.